3-(3-溴苯基)苯甲腈

描述

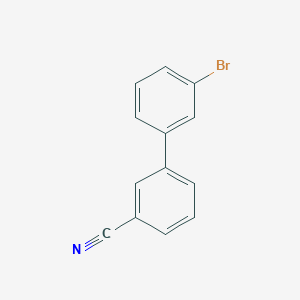

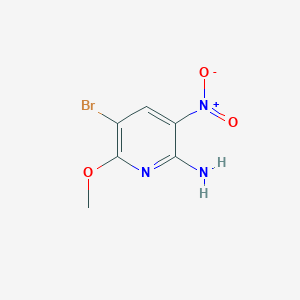

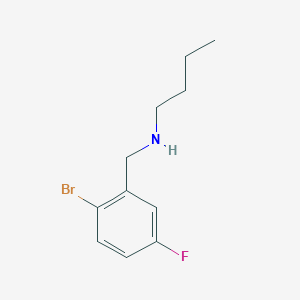

3-(3-Bromophenyl)benzonitrile, or 3-Bromobenzonitrile (3-BBN), is a compound composed of a benzene ring with a bromine atom attached to the third carbon and a nitrile group attached to the fourth carbon. It is an important chemical intermediate used in a variety of applications, including organic synthesis, dye synthesis, and pharmaceutical synthesis. 3-BBN is also used as a reagent in organic synthesis and as a starting material for the synthesis of a range of compounds.

科学研究应用

分子结构分析

在一项专注于氢键分子结构的研究中,类似于3-(3-溴苯基)苯甲腈的化合物通过氢键连接成链和片,展示了该化合物形成复杂分子结构的潜力,这可能与材料科学和分子工程相关(Calderón et al., 2006)。

环境降解途径

对与3-(3-溴苯基)苯甲腈在结构上相关的苯甲腈除草剂的研究,提供了对土壤和地下环境中微生物降解途径的见解。这突出了该化合物在研究环境污染和修复策略中的相关性(Holtze et al., 2008)。

有机合成和催化

邻溴苯基异氰酸酯(一种与3-(3-溴苯基)苯甲腈密切相关的化合物)在催化下与伯胺反应生成取代的苯并咪唑的反应性已经得到研究。这项工作说明了该化合物在合成有机化学中的用途,特别是在构建具有潜在药用价值的杂环化合物方面(Lygin & Meijere, 2009)。

太阳能应用

基于苯甲腈的电解质已被证明可以增强染料敏化太阳能电池(DSSC)的运行和稳定性,表明3-(3-溴苯基)苯甲腈在改进太阳能转换技术中的潜在应用(Latini et al., 2014)。

先进材料合成

在石墨烯和六方氮化硼表面上对与3-(3-溴苯基)苯甲腈相似的卤代化合物的聚合研究,提供了对表面限制合成技术的见解。这些发现对于先进材料和纳米技术应用的发展具有重要意义(Morchutt et al., 2015)。

安全和危害

3-(3-Bromophenyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

3-(3-Bromophenyl)benzonitrile is a brominated derivative of benzonitrile It’s known that brominated benzonitriles can interact with various biological targets depending on their specific structure and the presence of other functional groups .

Mode of Action

Brominated benzonitriles, in general, can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function .

Biochemical Pathways

Brominated benzonitriles can potentially affect various biochemical pathways due to their reactivity . For instance, they can participate in reactions at the benzylic position, which could potentially influence pathways involving aromatic compounds .

Pharmacokinetics

The compound’s molecular weight of 196044 suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

Given its potential reactivity, it could cause various changes at the molecular and cellular level depending on its specific targets and the nature of its interactions with these targets .

Action Environment

The action, efficacy, and stability of 3-(3-Bromophenyl)benzonitrile can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can all potentially impact its action

生化分析

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 3-(3-Bromophenyl)benzonitrile in laboratory settings. This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The specific metabolic pathways that 3-(3-Bromophenyl)benzonitrile is involved in are not currently known. It is possible that the compound could interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of 3-(3-Bromophenyl)benzonitrile is not currently known. It is possible that the compound could be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .

属性

IUPAC Name |

3-(3-bromophenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFNNKFDFLYWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040141-34-1 | |

| Record name | 3'-Bromo[1,1'-biphenyl]-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3026581.png)